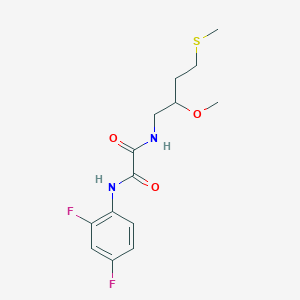
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as DFB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DFB belongs to a class of compounds called oxamides, which have been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in the development of cancer. This compound has also been found to induce apoptosis in breast cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to induce changes in the expression of several genes involved in cell cycle regulation, apoptosis, and DNA damage response. This compound has also been found to inhibit the migration and invasion of breast cancer cells. In addition, this compound has been reported to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. This compound has also been found to be non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
Orientations Futures
There are several future directions for research on N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One direction is to investigate the potential of this compound as a therapeutic agent for other types of cancer. Another direction is to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of water-soluble derivatives of this compound may enhance its potential for in vivo applications.
Méthodes De Synthèse
The synthesis of N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide involves the reaction of 2,4-difluoroaniline with 2-methoxy-4-methylsulfanylbutylamine in the presence of oxalyl chloride and N,N-dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N'-(2,4-Difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to possess antitumor activity, specifically against breast cancer cells. In a study conducted by Zhang et al., this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. This compound was also found to sensitize breast cancer cells to chemotherapy drugs, such as paclitaxel and doxorubicin. This compound has also been found to possess anti-inflammatory activity. In a study conducted by Liu et al., this compound was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This compound has also been reported to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-21-10(5-6-22-2)8-17-13(19)14(20)18-12-4-3-9(15)7-11(12)16/h3-4,7,10H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGSKHXQBSEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)
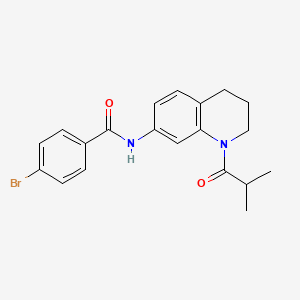
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)
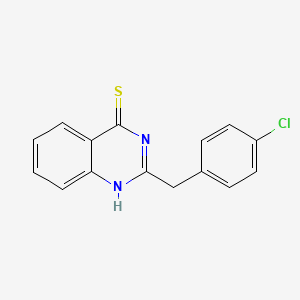
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)
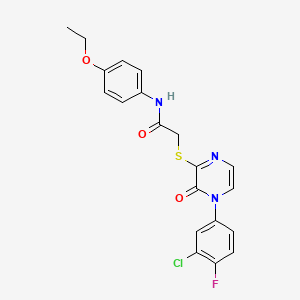

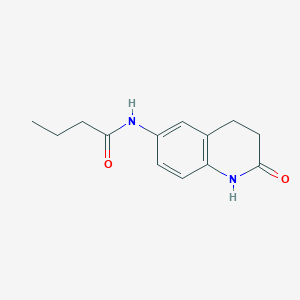

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)
